1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Overview
Description
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3. This compound is characterized by the presence of a bromine atom, two fluorine atoms on an ethyl group, and an additional fluorine atom on a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.
Synthetic Route: The reaction proceeds through a substitution mechanism where the bromine atom on 2-bromo-1,1-difluoroethane replaces a hydrogen atom on the benzene ring of 4-fluorobenzene.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .
Chemical Reactions Analysis
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones. Reduction reactions can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and fluorine atoms, which can form strong bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Comparison with Similar Compounds
1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(2-Bromo-1,1-difluoroethyl)-4-(trifluoromethyl)benzene: This compound has an additional trifluoromethyl group, which can influence its reactivity and applications.
2-Bromo-1,1-difluoroethylbenzene: Lacks the additional fluorine atom on the benzene ring, which can affect its chemical properties and reactivity.
1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene: Contains a methoxy group instead of a fluorine atom, leading to different chemical behavior and applications
Properties
IUPAC Name |
1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIIGXXOEJRCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631465 | |
Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762292-69-3 | |
Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762292-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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